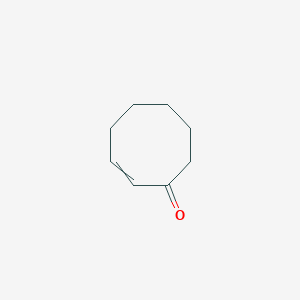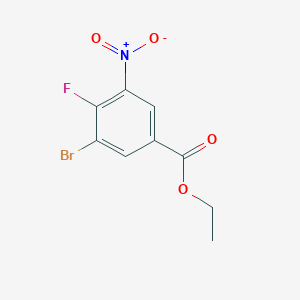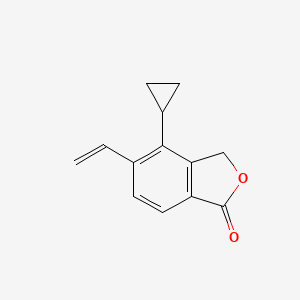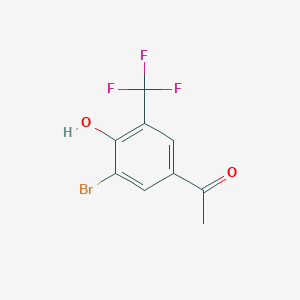
Cyclooctene-3-one
Vue d'ensemble
Description
Cyclooctene-3-one is an organic compound characterized by an eight-membered ring with a double bond and a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooctene-3-one can be synthesized through several methods. One common approach involves the ring-closing metathesis of diene precursors. This reaction typically employs a ruthenium-based catalyst under an inert atmosphere to facilitate the formation of the eight-membered ring.
Industrial Production Methods: Industrial production of cyclooct-2-enone often involves the catalytic hydrogenation of cyclooctadiene followed by oxidation. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooctene-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctane-1,2-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of cyclooct-2-enone with sodium borohydride yields cyclooctanol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Cyclooctane-1,2-dione.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctanones.
Applications De Recherche Scientifique
Cyclooctene-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and is used in studies of ring strain and reactivity.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of cyclooct-2-enone involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various adducts. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack.
Comparaison Avec Des Composés Similaires
Cyclooctane: A saturated eight-membered ring compound.
Cyclooctene: An unsaturated eight-membered ring with a single double bond.
Cyclooctadiene: An eight-membered ring with two double bonds.
Uniqueness: Cyclooctene-3-one is unique due to the presence of both a double bond and a ketone functional group within the same ring structure. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
cyclooct-2-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2 |
Clé InChI |
NSHQAIKRVDXIMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=CC(=O)CC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1'-[6-(Pyridin-3-yl)pyridazin-3-yl]-1,4'-bipiperidine](/img/structure/B8621291.png)






